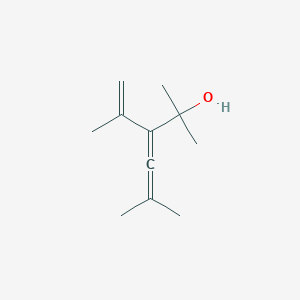
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol, also known as geranylacetone, is an organic compound that belongs to the family of terpenes. It is a colorless liquid with a floral odor and is widely used in the fragrance and flavor industry. In recent years, there has been growing interest in the scientific community regarding the potential applications of geranylacetone in various fields, including medicine, agriculture, and biotechnology.
Mechanism of Action
The mechanism of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne is not fully understood. It is believed to exert its pharmacological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and cell signaling pathways. Geranylacetone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Geranylacetone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. Geranylacetone has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
Geranylacetone has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity and yield when synthesized using the condensation of acetylacetone with geraniol. However, 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne. One area of interest is the development of new drugs based on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne for the treatment of various diseases, including neurodegenerative diseases and infections. Another area of interest is the development of new methods for the synthesis of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with higher purity and yield. Additionally, further research is needed to fully understand the mechanisms of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne and its potential toxicity at high concentrations.
Synthesis Methods
Geranylacetone can be synthesized through various methods, including the condensation of acetylacetone with geraniol, the dehydration of geraniol with sulfuric acid, and the oxidation of geraniol with potassium permanganate. The most commonly used method is the condensation of acetylacetone with geraniol, which yields 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with high purity and yield.
Scientific Research Applications
Geranylacetone has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Geranylacetone has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
15448-75-6 |
|---|---|
Product Name |
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-8(2)7-10(9(3)4)11(5,6)12/h12H,3H2,1-2,4-6H3 |
InChI Key |
OOYJYXZAXCOHEW-UHFFFAOYSA-N |
SMILES |
CC(=C=C(C(=C)C)C(C)(C)O)C |
Canonical SMILES |
CC(=C=C(C(=C)C)C(C)(C)O)C |
synonyms |
3-(1-Methylethenyl)-2,5-dimethyl-3,4-hexadien-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




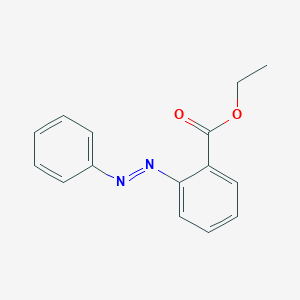
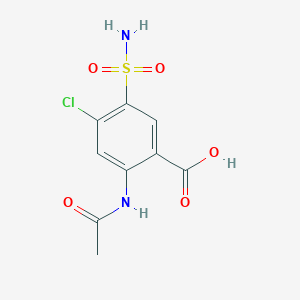

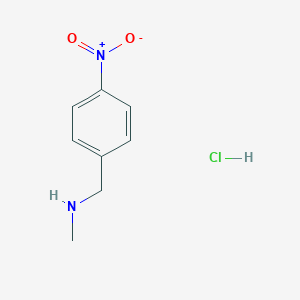
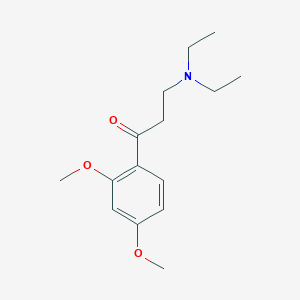
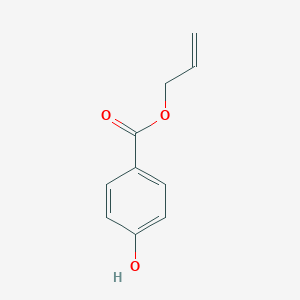
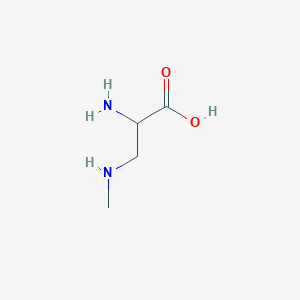
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)



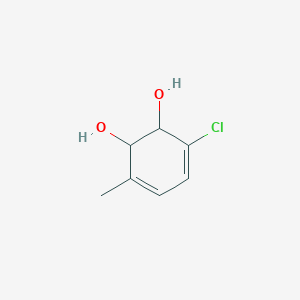
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)